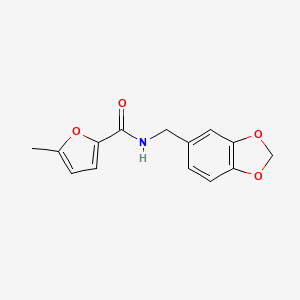

N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

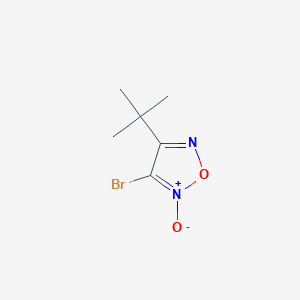

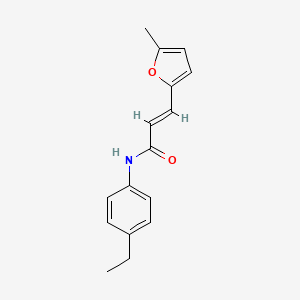

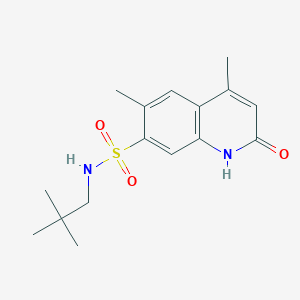

“N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide” is a complex organic compound. It contains a furamide group, which is a functional group consisting of a furan ring (a five-membered aromatic ring with two oxygen atoms) attached to an amide group. It also contains a 1,3-benzodioxol-5-ylmethyl group, which is a methylene bridge (-CH2-) attached to a 1,3-benzodioxole ring (a benzene ring fused to a 1,3-dioxole ring) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, melting point, and solubility . Without specific data, it’s difficult to provide an analysis of these properties for this compound.Scientific Research Applications

Analogue of Capsaicin in Pain Management

N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide: has been studied as an analogue of capsaicin . Capsaicin is known for its application in pain relief, particularly in topical creams and patches. The compound’s structure, which includes a 1,3-benzodioxole ring, differs from capsaicin by having a benzene-sulfonamide group instead of an aliphatic amide chain. This structural difference could influence the compound’s binding to pain receptors, potentially offering a new pathway for analgesic drug development.

Psychotherapy Adjunct

Compounds derived from the 1,3-benzodioxole class, to which N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide belongs, have been explored as potential entactogens . These substances can enhance psychotherapy for conditions like PTSD by promoting empathy and social feelings, similar to the effects of MDMA. Research into such compounds could lead to alternative treatments for patients who do not respond well to current therapies.

Anticancer Activity

The structural motif of 1,3-benzodioxole is present in molecules that have shown activity against various cancer cell lines . By designing analogues like N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide , researchers can evaluate their efficacy in inhibiting cancer cell growth. This could lead to the development of new chemotherapeutic agents targeting specific types of cancer.

Molecular Structure Analysis

The compound’s unique structure, with its 1,3-benzodioxole ring and furamide moiety, makes it an interesting candidate for crystallography studies . Understanding its molecular conformation and interactions could provide valuable information for the design of new drugs with improved efficacy and reduced side effects.

Supramolecular Chemistry

In crystal form, molecules of N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide aggregate into layers through various intermolecular interactions . Studying these supramolecular structures can reveal new ways to create materials with specific properties, such as enhanced stability or controlled release of active agents.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-9-2-4-12(19-9)14(16)15-7-10-3-5-11-13(6-10)18-8-17-11/h2-6H,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOBHWIWLGFTBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-methylfuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)

![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)

![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)

![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)

![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)

![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)